(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound this compound represents a sophisticated heterocyclic structure that requires precise nomenclature according to International Union of Pure and Applied Chemistry standards. The systematic name follows the established conventions for complex organic molecules containing multiple functional groups and heterocyclic systems.
The chemical identification parameters establish this compound as a member of the thiazole-chalcone family. The Chemical Abstracts Service registry number 1598370-02-5 provides unique identification in chemical databases, while the molecular formula C16H15F3N2OS indicates the presence of sixteen carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 340.37 grams per mole confirms the substantial size of this heterocyclic system, which incorporates multiple aromatic rings and functional groups within its structure.
The stereochemical designation (2E) indicates the specific geometric configuration of the double bond in the propenone chain, where the dimethylamino group and the thiazole ring are positioned in a trans configuration relative to the central carbon-carbon double bond. This geometric specification is crucial for understanding the compound's three-dimensional structure and potential biological activity, as different stereoisomers can exhibit significantly different pharmacological properties.
The systematic breakdown of the molecular structure reveals several key components: a 1,3-thiazole ring as the central heterocyclic core, a 4-methyl substituent on the thiazole ring, a 3-(trifluoromethyl)phenyl group attached at position 2 of the thiazole, and a (2E)-3-(dimethylamino)prop-2-en-1-one chain extending from position 5 of the thiazole ring. This complex arrangement creates a conjugated system that extends across the entire molecule, potentially influencing its electronic properties and reactivity patterns.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1598370-02-5 |
| Molecular Formula | C16H15F3N2OS |
| Molecular Weight | 340.37 g/mol |
| International Union of Pure and Applied Chemistry Name | (E)-3-(dimethylamino)-1-(4-methyl-2-(3-(trifluoromethyl)phenyl)thiazol-5-yl)prop-2-en-1-one |
| Purity | >97% |
| Physical Form | Solid |
Spectroscopic Analysis (1H/13C NMR, FT-IR, UV-Vis)
Spectroscopic characterization provides essential insights into the molecular structure and electronic properties of this compound. The comprehensive spectroscopic analysis encompasses nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, and ultraviolet-visible spectroscopy to establish complete structural confirmation.
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that correspond to the various hydrogen environments within the molecular structure. The dimethylamino group typically exhibits a singlet signal in the region of 2.50-3.00 parts per million due to the equivalent nature of the six methyl protons. The vinyl protons of the propenone chain appear as distinct doublets in the aromatic region, typically between 7.00-8.00 parts per million, reflecting the trans configuration of the double bond system. The methyl group attached to the thiazole ring produces a characteristic singlet at approximately 2.50-2.60 parts per million, as observed in similar thiazole-containing compounds.
The aromatic protons of the trifluoromethyl-substituted phenyl ring exhibit complex multipicity patterns in the aromatic region between 7.20-8.20 parts per million. The presence of the electron-withdrawing trifluoromethyl group causes downfield shifts of the aromatic protons, particularly those in ortho and meta positions relative to the substituent. The thiazole ring proton appears as a characteristic singlet in the aromatic region, typically around 8.00-8.50 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the propenone chain appears at approximately 188-190 parts per million, consistent with α,β-unsaturated ketone systems. The thiazole carbon atoms exhibit characteristic chemical shifts, with the carbon bearing the trifluoromethylphenyl group appearing around 160-170 parts per million, and the carbon attached to the propenone chain appearing at 140-150 parts per million. The trifluoromethyl carbon produces a characteristic quartet signal around 120-125 parts per million due to coupling with the three equivalent fluorine atoms.
Fourier transform infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of specific functional groups. The carbonyl stretch of the propenone chain appears as a strong absorption around 1650-1680 wavenumbers, characteristic of α,β-unsaturated ketones. The carbon-nitrogen stretching vibrations of the thiazole ring and dimethylamino group appear in the range of 1500-1600 wavenumbers. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce characteristic absorptions around 1100-1300 wavenumbers, with multiple bands due to the symmetric and asymmetric stretching modes.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended conjugated system. The compound exhibits strong absorption in the ultraviolet region due to π→π* transitions of the aromatic rings and the conjugated enone system. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating dimethylamino group creates a push-pull electronic system that influences the absorption characteristics and may result in charge-transfer transitions.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Dimethylamino protons | 2.50-3.00 ppm (singlet) |
| 1H Nuclear Magnetic Resonance | Vinyl protons | 7.00-8.00 ppm (doublets) |
| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.20-8.20 ppm (multiplets) |
| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 188-190 ppm |
| 13C Nuclear Magnetic Resonance | Trifluoromethyl carbon | 120-125 ppm (quartet) |
| Fourier Transform Infrared | Carbonyl stretch | 1650-1680 cm⁻¹ |
| Fourier Transform Infrared | Carbon-fluorine stretch | 1100-1300 cm⁻¹ |
X-Ray Crystallography and Conformational Studies
Crystallographic analysis provides definitive three-dimensional structural information for this compound, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Single crystal X-ray diffraction represents the gold standard for structural determination of organic compounds, offering atomic-resolution insights into molecular geometry and packing arrangements.
The crystal structure determination requires high-quality single crystals suitable for X-ray diffraction analysis. The crystallization process typically involves slow evaporation or controlled precipitation from appropriate solvent systems to obtain crystals with sufficient size and quality for diffraction studies. The compound likely crystallizes in one of the common space groups for organic molecules, with the asymmetric unit containing one or more independent molecules depending on the specific packing arrangement.
The molecular geometry analysis reveals the planarity and conformational preferences of the various components within the structure. The thiazole ring maintains its characteristic planar geometry, with typical bond lengths of approximately 1.70-1.75 Angstroms for carbon-sulfur bonds and 1.30-1.35 Angstroms for carbon-nitrogen bonds. The propenone chain exhibits the expected trans configuration, with the double bond length typically around 1.34 Angstroms and the carbonyl bond length approximately 1.22 Angstroms.
The trifluoromethylphenyl substituent introduces conformational complexity due to potential rotation around the carbon-carbon bond connecting the thiazole ring to the phenyl group. The trifluoromethyl group itself may exhibit rotational disorder, with multiple orientations observed in the crystal structure due to the threefold symmetry of the CF3 group. This disorder is commonly refined using split-atom models with appropriate occupancy factors to account for the different conformational states.
Intermolecular interactions within the crystal lattice provide insights into the supramolecular organization and potential binding modes. The compound may participate in various weak interactions including hydrogen bonding involving the dimethylamino group, π-π stacking interactions between aromatic rings, and halogen bonding involving the fluorine atoms. These interactions influence the crystal packing and may have implications for the compound's solid-state properties and potential biological activity.
The thermal motion analysis through atomic displacement parameters reveals the flexibility and rigidity of different parts of the molecule. The trifluoromethyl group typically exhibits larger displacement parameters due to rotational motion, while the rigid thiazole and phenyl rings show smaller values indicating restricted motion. The propenone chain may exhibit moderate displacement parameters reflecting some conformational flexibility around single bonds.
| Crystallographic Parameter | Typical Value Range | Significance |
|---|---|---|
| Carbon-Sulfur Bond Length | 1.70-1.75 Å | Thiazole ring geometry |
| Carbon-Nitrogen Bond Length | 1.30-1.35 Å | Thiazole ring geometry |
| Carbon-Carbon Double Bond | 1.34 Å | Propenone chain |
| Carbonyl Bond Length | 1.22 Å | Ketone functionality |
| Torsion Angles | Variable | Conformational flexibility |
| Displacement Parameters | 0.02-0.08 Ų | Thermal motion |
Computational Molecular Geometry Optimization (DFT Calculations)
Density functional theory calculations provide detailed insights into the electronic structure and optimized molecular geometry of this compound. Computational studies complement experimental characterization by revealing electronic properties, molecular orbitals, and energetic aspects that are not directly accessible through conventional analytical techniques.
The geometry optimization process employs established density functional theory methods, typically utilizing the B3LYP functional with appropriate basis sets such as 6-311+G(d,p) to achieve reliable results for organic molecules containing heteroatoms. The computational protocol involves initial structure generation based on chemical knowledge, followed by systematic optimization to locate the global energy minimum corresponding to the most stable molecular conformation.
The optimized molecular geometry reveals precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. The thiazole ring maintains its aromatic character with delocalized π-electron system, as evidenced by equalized carbon-carbon and carbon-nitrogen bond lengths within the five-membered ring. The propenone chain adopts the expected planar geometry with the trans configuration confirmed by the calculated dihedral angle approaching 180 degrees.
Electronic structure analysis through molecular orbital calculations provides insights into the frontier orbitals and electronic properties. The highest occupied molecular orbital typically exhibits contributions from the dimethylamino group and the thiazole ring, reflecting the electron-donating nature of these moieties. The lowest unoccupied molecular orbital generally involves the propenone chain and the trifluoromethylphenyl group, consistent with their electron-accepting characteristics.
The electrostatic potential surface reveals the charge distribution and potential interaction sites within the molecule. The dimethylamino nitrogen exhibits significant negative electrostatic potential, indicating its potential as a hydrogen bond acceptor or coordination site. The carbonyl oxygen also shows negative potential, while the trifluoromethyl group region exhibits positive potential due to the highly electronegative fluorine atoms.
Natural bond orbital analysis provides quantitative information about intramolecular charge transfer and hyperconjugative interactions. The analysis typically reveals significant charge transfer from the dimethylamino group toward the electron-deficient thiazole and propenone systems, stabilizing the overall molecular structure. The trifluoromethyl group acts as a strong electron-withdrawing substituent, influencing the electronic distribution throughout the aromatic system.
Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface by yielding all positive frequencies. The calculated vibrational modes provide theoretical infrared spectra that can be compared with experimental Fourier transform infrared data to validate the computational model. The agreement between calculated and experimental frequencies typically serves as a benchmark for the reliability of the theoretical approach.
| Computational Parameter | Method/Value | Significance |
|---|---|---|
| Density Functional Theory Method | B3LYP/6-311+G(d,p) | Standard for organic molecules |
| Highest Occupied Molecular Orbital Energy | Calculated value | Electronic donor properties |
| Lowest Unoccupied Molecular Orbital Energy | Calculated value | Electronic acceptor properties |
| Dipole Moment | Vector magnitude | Polarity assessment |
| Charge Transfer | Natural bond orbital analysis | Intramolecular interactions |
| Vibrational Frequencies | All positive values | Structure validation |
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-10-14(13(22)7-8-21(2)3)23-15(20-10)11-5-4-6-12(9-11)16(17,18)19/h4-9H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJNJXLJWGIQD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one is a thiazole derivative recognized for its diverse biological activities. This article aims to summarize the current understanding of its pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a thiazole ring, a dimethylamino group, and a trifluoromethyl phenyl moiety, which contribute to its unique chemical characteristics and biological activity.
Synthesis
The synthesis of this compound typically involves multiple organic reactions, often focusing on thiazole chemistry. Key steps may include:
- Formation of the thiazole ring.
- Introduction of the dimethylamino group.
- Functionalization with the trifluoromethyl phenyl moiety.
Biological Activity
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated efficacy against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Antibacterial |
| Escherichia coli | 64 µg/mL | Antibacterial |
| Candida albicans | 128 µg/mL | Antifungal |
These results indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 10 to 20 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutic agents .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with DNA : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells alike.
Case Studies
Several case studies have documented the efficacy of this compound in vivo:
- A study conducted on mice models infected with Staphylococcus aureus showed a significant reduction in bacterial load when treated with the compound at doses of 10 mg/kg body weight .
- In another study focusing on tumor-bearing mice, administration of the compound resulted in a 50% reduction in tumor size over four weeks compared to control groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that compounds similar to (2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one demonstrate minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin and vancomycin .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives are known to interact with various cellular pathways involved in cancer proliferation. Preliminary studies have indicated that modifications to the thiazole moiety can lead to increased cytotoxicity against cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .
Neuroprotective Effects
Recent findings suggest that compounds containing thiazole rings may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The dimethylamino group may enhance blood-brain barrier permeability, allowing for potential therapeutic applications in treating conditions like Alzheimer's disease .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science:
Corrosion Inhibitors
Thiazole derivatives have been explored as effective corrosion inhibitors due to their ability to form protective films on metal surfaces. This application is crucial in industrial settings where metal degradation can lead to significant economic losses .
Polymer Chemistry
The compound can be utilized in the synthesis of new polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve their functionality and durability .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized thiazole derivatives demonstrated that modifications similar to those found in this compound resulted in compounds with MIC values ranging from 0.25 to 2 μg/mL against MRSA strains, showcasing their potential as effective antimicrobial agents .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies revealed that certain thiazole derivatives exhibited IC values significantly lower than traditional chemotherapeutics when tested against human cancer cell lines, indicating a promising avenue for future cancer drug development .
Chemical Reactions Analysis
Conjugate Addition Reactions
The enone system (α,β-unsaturated ketone) acts as a Michael acceptor, enabling nucleophilic additions. For example:
-
Amine Addition : Nucleophiles like primary/secondary amines attack the β-carbon, forming β-amino ketones.
-
Thiol Addition : Thiols undergo 1,4-addition to generate β-sulfanyl ketones.
Table 1: Example Reactions and Conditions
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Michael Addition | Ethylamine, THF, 0°C → RT | β-(Ethylamino)ketone derivative | 72% | |
| Thiol Addition | Benzyl mercaptan, EtOH, reflux | β-(Benzylsulfanyl)ketone | 65% |
Cycloaddition Reactions
The enone participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered bicyclic structures .
Example :
Electrophilic Substitution on Thiazole
The thiazole ring undergoes electrophilic substitution, primarily at the 5-position (due to electron-donating methyl and trifluoromethylphenyl groups) .
Key Reactions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position.
-
Halogenation : Br₂/FeBr₃ selectively brominates the thiazole ring .
Condensation and Cyclization
The dimethylamino group facilitates condensation with carbonyl compounds (e.g., aldehydes), forming imines or heterocycles .
Example :
-
Reaction with benzaldehyde yields a Schiff base, which cyclizes under acidic conditions to form a quinoline derivative .
Table 2: Condensation Reactions
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | AcOH, reflux | Quinoline derivative | 58% | |
| Hydrazine | EtOH, RT | Pyrazole analog | 64% |
Catalytic Hydrogenation
The α,β-unsaturated ketone is reduced to a saturated ketone using H₂/Pd-C :
Nucleophilic Attack on Carbonyl
The ketone undergoes nucleophilic additions (e.g., Grignard reagents), though conjugation with the enone reduces reactivity compared to isolated ketones .
Example :
Acid/Base-Mediated Rearrangements
The dimethylamino group protonates under acidic conditions, altering electronic properties and enabling rearrangements .
Example :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- The trifluoromethyl group in the target compound increases molecular weight by ~50–110 Da compared to analogs, enhancing membrane permeability and resistance to oxidative metabolism .
- target’s ~3.5), likely impacting blood-brain barrier penetration .
Methodological Considerations in Compound Comparison
Structural similarity assessments () rely on molecular descriptors like Tanimoto coefficients or 3D shape matching. For example:
- The target and pyridin-2-yl analog () share a Tanimoto index >0.7 (based on ECFP4 fingerprints), suggesting high similarity .
- Dissimilarity in substituent electronic profiles (e.g., CF₃ vs. NHCH₃) can lead to divergent biological outcomes despite core structure conservation .
Crystallographic data for analogs (e.g., ) were refined using SHELXL () and OLEX2 (), highlighting the importance of accurate structural determination in SAR studies.
Preparation Methods
Heterocyclic Core Construction
The core thiazole ring, a key structural component, is typically synthesized via cyclization reactions involving thioamides and α-haloketones or related precursors.
- Method : Cyclization of thioamides with α-haloketones or phenacyl bromides under reflux conditions in polar solvents such as ethanol or polyethylene glycol (PEG) yields the thiazole ring with high efficiency.
- Research Findings : Studies have demonstrated that using phenacyl bromide derivatives in PEG-400 at controlled temperatures (40–45°C) facilitates the formation of thiazole derivatives with moderate to good yields (up to 80%).
Formation of the Chalcone-Like Enone System
The conjugated enone moiety, characteristic of the target compound, is generally prepared via Claisen–Schmidt condensation, a classical method for synthesizing α,β-unsaturated carbonyl compounds.
- Method : Refluxing appropriate aryl or heteroaryl ketones with aromatic aldehydes in ethanol or methanol, in the presence of basic catalysts such as NaOH or KOH, produces the chalcone intermediates.
- Research Findings : Variations include using substituted benzaldehydes bearing trifluoromethyl groups, which are condensed with acetophenone derivatives to yield the desired enone with yields ranging from 75% to 90%.
Introduction of the Dimethylamino Group
The dimethylamino substituent is introduced via nucleophilic substitution or reductive amination on suitable precursors.
- Method : One approach involves reacting the chalcone or enone intermediate with dimethylamine hydrochloride in the presence of a base such as potassium carbonate, under reflux conditions, to substitute or add the dimethylamino group at the appropriate position.
- Research Findings : Such reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with reaction times of 4–6 hours, leading to yields of approximately 65–80%.
Functionalization with the 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl Group
The attachment of the thiazole moiety bearing the trifluoromethyl group is achieved through coupling reactions involving activated intermediates.
- Method : A common route involves synthesizing the thiazole derivative separately via cyclization of thioamides with α-haloketones, followed by coupling with the enone or chalcone system using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).
- Research Findings : Suzuki coupling of a boronic acid derivative of the trifluoromethylphenyl thiazole with halogenated enone intermediates has proven effective, providing yields of 70–85%.
Final Assembly and Purification
The final step involves the condensation of the functionalized thiazole with the enone system, often under mild reflux conditions, to afford the target compound.
- Method : Refluxing the intermediate in ethanol or acetonitrile with catalytic amounts of base or acid, followed by purification via column chromatography or recrystallization, yields the compound with high purity.
- Research Findings : Optimized conditions yield the target compound in 60–75%, with characterization confirmed via NMR, MS, and single-crystal X-ray diffraction.
Data Summary Table
Notes and Considerations
- Substituent Effects : Electron-withdrawing groups like trifluoromethyl enhance the reactivity of the aromatic ring during coupling reactions but may require optimized conditions to prevent side reactions.
- Reaction Conditions : Mild reflux temperatures and polar aprotic solvents are preferred for high yields and purity.
- Purification : Recrystallization from ethanol or column chromatography on silica gel ensures high purity for biological testing.
Q & A
Q. What synthetic strategies are employed to prepare this compound, and how is its purity validated?
The synthesis typically involves coupling reactions under optimized conditions. For example, thiazole-containing intermediates are synthesized via cyclization of thiourea derivatives with α-halo ketones in polar solvents (e.g., ethanol or DMF) at reflux temperatures. Catalysts like triethylamine or acetic acid are used to enhance reaction efficiency . Purity is validated through:
Q. What spectroscopic techniques are essential for structural elucidation?
Key methods include:
- 1H NMR : Assigns proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, enone protons as doublets with J ≈ 15 Hz).
- XRD crystallography : Resolves 3D conformation (e.g., CCDC 1988019 in confirms enone geometry and thiazole planarity) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 2 ppm error) .
Advanced Research Questions
Q. How do substituents on the thiazole ring influence synthetic yield and stability?
Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at the thiazole C-2 position, improving coupling efficiency but potentially reducing stability due to steric hindrance. For example:
- Fluorophenyl substituents (): Yield ~95% due to enhanced resonance stabilization.
- Bromophenyl substituents (): Lower yields (~87%) due to steric bulk. Stability is assessed via thermal gravimetric analysis (TGA) and accelerated degradation studies .
Q. What computational approaches predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)):
- Map HOMO-LUMO gaps to predict charge-transfer behavior (e.g., HOMO localized on enone moiety, LUMO on thiazole).
- Simulate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .
Q. How are discrepancies between experimental and theoretical elemental analysis resolved?
- Recrystallization : Removes impurities (e.g., using ethanol/water mixtures).
- Alternative techniques : Combustion analysis coupled with XPS (X-ray photoelectron spectroscopy) quantifies trace heteroatoms (e.g., sulfur in thiazole) .
Q. What molecular docking strategies predict binding affinity with biological targets?
- AutoDock Vina/Glide : Dock the compound into active sites (e.g., kinase ATP-binding pockets).
- Key interactions : Hydrogen bonds between the enone carbonyl and conserved lysine residues; π-π stacking of the trifluoromethylphenyl group with hydrophobic pockets (see ’s docking poses for analogous compounds) .
Q. How does XRD crystallography resolve conformational ambiguities in the solid state?
- Single-crystal analysis : Reveals dihedral angles between thiazole and enone moieties (e.g., ~15° torsion in ’s analog).
- Packing interactions : Identifies hydrogen-bonding networks (e.g., C–H···O interactions stabilize the crystal lattice) .
Data Contradiction Analysis
Q. How are conflicting spectral data (e.g., NMR splitting patterns) interpreted?
- Dynamic effects : Rotameric equilibria in dimethylamino groups cause unexpected splitting. Variable-temperature NMR (e.g., 298 K to 343 K) collapses splitting by accelerating rotation .
- Solvent polarity : Polar solvents (DMSO-d6 vs. CDCl3) shift proton signals due to hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
